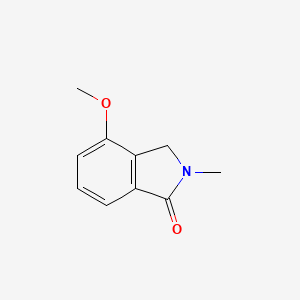

4-Methoxy-2-methylisoindolin-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-6-8-7(10(11)12)4-3-5-9(8)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXKSTPOEPDZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 2 Methylisoindolin 1 One and Its Analogs

Retrosynthetic Analysis of the 4-Methoxy-2-methylisoindolin-1-one Core

A retrosynthetic analysis of the 4-Methoxy-2-methylisoindolin-1-one core reveals several potential synthetic disconnections and corresponding starting materials. The most straightforward approach involves the disconnection of the amide bond, leading back to a 2-acylbenzoic acid derivative and methylamine (B109427). This strategy is a cornerstone of many classical synthetic methods.

Another common retrosynthetic pathway involves the disconnection of the C-N bond and a C-C bond of the heterocyclic ring, which points towards starting materials that can undergo intramolecular annulation. Furthermore, modern catalytic methods allow for disconnections that might not be intuitive under classical conditions, such as C-H activation pathways.

Key retrosynthetic disconnections for the 4-Methoxy-2-methylisoindolin-1-one core are summarized below:

| Disconnection Strategy | Precursors |

| Amide Bond Disconnection | 2-Formyl-3-methoxybenzoic acid and Methylamine |

| Intramolecular Annulation | 2-Halogenated-N-methylbenzamide with a methoxy (B1213986) substituent |

| Catalytic C-H Activation | Methoxy-substituted benzamide (B126) and a source of the final ring carbon |

This analysis provides a logical framework for understanding the various synthetic methodologies discussed in the following sections.

Classical Approaches to Isoindolin-1-one (B1195906) Synthesis Relevant to 4-Methoxy-2-methylisoindolin-1-one

Classical methods for the synthesis of the isoindolin-1-one scaffold have been well-established for decades and often rely on robust and high-yielding reactions. These approaches are directly applicable to the synthesis of 4-Methoxy-2-methylisoindolin-1-one.

The formation of the isoindolin-1-one ring through the cyclization of a pre-formed amide is a widely used strategy. A common starting material for this approach is a 2-acylbenzoic acid, such as 2-formyl-3-methoxybenzoic acid. The reaction of this acid with methylamine would initially form an intermediate Schiff base, which then undergoes intramolecular cyclization to yield the desired 4-Methoxy-2-methylisoindolin-1-one.

Alternatively, the reaction can proceed through the corresponding phthalic anhydride (B1165640) derivative. The reaction of 3-methoxyphthalic anhydride with methylamine would lead to the formation of a phthalamic acid intermediate, which can then be cyclized under acidic or thermal conditions to the target isoindolin-1-one.

Intramolecular annulation strategies involve the formation of the heterocyclic ring from a linear precursor that already contains the necessary atoms. A prominent example is the cyclization of ortho-substituted benzamides. For instance, a 2-halomethyl-3-methoxy-N-methylbenzamide could undergo an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the isoindolin-1-one ring.

Another classical annulation approach starts from ortho-toluic acid derivatives. The benzylic position can be functionalized, for example, through bromination, followed by reaction with an amine to construct the heterocyclic core.

Modern Catalytic Methods for 4-Methoxy-2-methylisoindolin-1-one Derivatization

Recent advances in catalysis have provided more efficient and versatile methods for the synthesis and derivatization of isoindolin-1-ones. These modern techniques often offer milder reaction conditions, higher functional group tolerance, and the potential for asymmetric synthesis.

Transition-metal catalysis has emerged as a powerful tool for the construction of the isoindolin-1-one scaffold. Palladium-catalyzed reactions, in particular, have been extensively developed. One such method involves the carbonylation of ortho-halo-N-arylbenzylamines. In the context of 4-Methoxy-2-methylisoindolin-1-one, this would entail the palladium-catalyzed carbonylation of a suitable precursor like 2-bromo-N-methyl-3-methoxybenzylamine in the presence of carbon monoxide.

Rhodium and ruthenium-catalyzed C-H activation/annulation reactions have also been successfully employed for the synthesis of isoindolin-1-ones. These reactions can directly couple a benzamide with an alkyne or an alkene, providing a highly atom-economical route to the desired products. For the synthesis of derivatives of 4-Methoxy-2-methylisoindolin-1-one, a 3-methoxy-N-methylbenzamide could be coupled with various alkynes to introduce diversity at the 3-position of the isoindolin-1-one ring.

A summary of representative transition-metal catalyzed methods is provided below:

| Catalyst | Reaction Type | Substrates |

| Palladium | Carbonylative Cyclization | o-Halobenzylamines and CO |

| Rhodium | C-H Activation/Annulation | Benzamides and Alkynes |

| Ruthenium | C-H Activation/Annulation | Benzamides and Alkenes |

While less common than transition-metal catalysis for the synthesis of the core isoindolin-1-one structure, organocatalysis has found significant application in the enantioselective synthesis of substituted isoindolin-1-ones. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be used to control the stereochemistry of reactions that introduce substituents onto the isoindolin-1-one scaffold.

For instance, an organocatalytic Michael addition of a nucleophile to a 3-alkylideneisoindolin-1-one derivative could be employed to generate a chiral center at the 3-position. While this is a derivatization rather than a de novo synthesis of the core, it highlights the potential of organocatalysis in accessing enantiomerically enriched analogs of 4-Methoxy-2-methylisoindolin-1-one.

Stereoselective Synthesis of Chiral 4-Methoxy-2-methylisoindolin-1-one Derivatives

The generation of chiral isoindolinones is of paramount importance due to the distinct biological activities often exhibited by different enantiomers. acs.org Consequently, significant research has been directed towards the development of stereoselective synthetic methods. These strategies primarily involve the use of chiral catalysts, including transition metal complexes and organocatalysts, to control the formation of stereocenters. nih.govchim.it

Recent breakthroughs have provided highly efficient routes to chiral isoindolinones bearing quaternary stereogenic centers. One notable approach is the palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes. acs.org This method proceeds under mild conditions and demonstrates broad functional group tolerance, yielding enantioenriched isoindolinones with excellent efficiency and enantioselectivity. acs.org Similarly, a palladium-catalyzed aza-Heck/Suzuki coupling reaction using chiral phosphoramidite (B1245037) ligands also provides efficient access to chiral isoindolinones with high enantiomeric ratios (up to 96:4). acs.org

Cobalt-catalyzed enantioselective C-H carbonylation has emerged as a powerful and cost-effective strategy. bohrium.comthieme-connect.com Using a readily available cobalt(II) salt, this method can produce a diverse array of chiral isoindolinones through mechanisms like desymmetrization and kinetic resolution, achieving yields up to 92% and enantioselectivities up to 99% ee. bohrium.comthieme-connect.com The synthetic utility of this method has been demonstrated in the asymmetric synthesis of bioactive molecules. bohrium.com

Organocatalysis also plays a crucial role in the asymmetric synthesis of isoindolinones. nih.govmdpi.com For instance, bifunctional organocatalysts have been successfully employed in asymmetric Mannich reactions to produce novel isoindolinone hybrids with high enantioselectivity. mdpi.com A particularly advanced strategy involves the chiral phosphoric acid-catalyzed atroposelective [4+1] annulation of ketoaldehydes and 1H-indol-1-amines. This method allows for the synthesis of complex isoindolinones that possess both central and axial chirality. rsc.org

Below is a table summarizing selected stereoselective synthetic methods applicable to isoindolinone derivatives.

Interactive Data Table: Stereoselective Synthesis of Chiral Isoindolinones

| Catalytic System | Reaction Type | Substrates | Key Features | Yield (%) | Enantioselectivity (% ee) | Ref. |

|---|---|---|---|---|---|---|

| Palladium/Chiral Ligand | Aza-Heck/Sonogashira | O-phenyl hydroxamic ethers, terminal alkynes | Mild conditions, broad scope, quaternary stereocenters | High | Excellent | acs.org |

| Palladium/Phosphoramidite | Aza-Heck/Suzuki | O-phenyl hydroxamic ethers, aryl/alkenyl boronic acids | High yields, excellent enantiomeric ratios (up to 96:4) | High | up to 92 | acs.org |

| Cobalt(II)/Chiral Ligand | C-H Carbonylation | Benzamides | Cost-effective catalyst, desymmetrization, kinetic resolution | up to 92 | up to 99 | bohrium.comthieme-connect.com |

| Chiral Phosphoric Acid | [4+1] Annulation | Ketoaldehydes, 1H-indol-1-amines | Creates both central and axial chirality | Good | High | rsc.org |

Comparative Analysis of Synthetic Efficiencies and Atom Economy

The efficiency of a synthetic route is not only measured by its chemical yield but also by its adherence to the principles of green chemistry, with atom economy being a key metric. jocpr.comprimescholars.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org An ideal reaction has an atom economy of 100%. wikipedia.org

The synthesis of isoindolinones can be achieved through various reaction types, each with its own characteristic efficiency and atom economy.

Addition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical as all atoms from the reactants are incorporated into the product, leading to a theoretical 100% atom economy. primescholars.com

Condensation/Annulation Reactions: Many isoindolinone syntheses involve annulation or condensation steps. While often efficient in building the core structure, they typically generate a small molecule byproduct, such as water or an alcohol, which lowers the atom economy. rsc.org

A rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds to form derivatives with continuous quaternary carbons was reported to have a favorable E-factor (a green chemistry metric that measures waste) of 5.70, indicating high efficiency. rsc.org In contrast, classical named reactions like the Wittig reaction or Gabriel synthesis, while potentially high-yielding, often exhibit poor atom economy due to the formation of high molecular weight stoichiometric byproducts. primescholars.comwikipedia.org

The following table provides a comparative analysis of different synthetic approaches to isoindolinones.

Interactive Data Table: Comparison of Synthetic Efficiencies for Isoindolinone Synthesis

| Synthetic Strategy | Typical Yield | Atom Economy | Advantages | Disadvantages | Ref. |

|---|---|---|---|---|---|

| Tandem Pd-Catalysis | High | Moderate-High | High step economy, mild conditions, excellent stereocontrol | Cost of palladium and chiral ligands | acs.orgacs.org |

| Catalytic C-H Carbonylation | Good-Excellent | Moderate | Uses simple starting materials, cost-effective catalyst | May require stoichiometric oxidants, high pressure/temperature | bohrium.comthieme-connect.com |

| Organocatalytic Annulation | Good | Moderate | Avoids transition metals, high stereoselectivity | Catalyst loading can be high, may require longer reaction times | mdpi.comrsc.org |

| Rh(II)-Catalyzed OH Transfer | High | Moderate-High | High yields, creates complex structures, good E-factor | Use of diazo compounds which can be hazardous | rsc.org |

Chemical Reactivity and Transformations of 4 Methoxy 2 Methylisoindolin 1 One

Reactions Involving the Lactam Moiety

The lactam is a cyclic amide and represents a key reactive center in the isoindolinone scaffold. Its reactivity is centered around the amide bond and the adjacent carbonyl group.

Ring-Opening Reactions and Re-cyclizations

While specific studies on the ring-opening of 4-Methoxy-2-methylisoindolin-1-one are not documented, lactams, in general, can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acids. In this case, hydrolysis would cleave the amide bond to form a derivative of 2-(aminomethyl)-3-methoxybenzoic acid. The conditions for such a reaction, including temperature and catalyst choice, would be critical in determining the reaction's success and yield.

Re-cyclization of the ring-opened product could potentially be achieved through condensation reactions, likely requiring dehydrating agents to remove water and favor the formation of the cyclic lactam structure. The specific reagents and conditions for such a transformation for this particular molecule have not been reported.

Functionalization at the Nitrogen Atom

The nitrogen atom in the lactam ring is part of an N-methyl group. Further functionalization at this nitrogen atom is generally not feasible without first N-demethylation. However, in related isoindolinone systems where the nitrogen is unsubstituted (N-H), it can readily undergo reactions such as alkylation, acylation, and arylation. For 4-Methoxy-2-methylisoindolin-1-one, any reaction targeting the nitrogen would first require the removal of the existing methyl group, a process that itself can be challenging and has not been specifically described for this compound.

Modifications of the Methoxy (B1213986) Substituent

The electron-donating methoxy group on the aromatic ring is a common functional group in organic synthesis and can undergo several transformations.

Demethylation Reactions

The cleavage of the methyl ether to yield the corresponding phenol (B47542) (4-hydroxy-2-methylisoindolin-1-one) is a plausible transformation. wikipedia.org Generally, demethylation of aryl methyl ethers can be achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with strong protic acids such as hydrobromic acid (HBr). chem-station.com The choice of reagent is crucial to avoid unwanted side reactions on the lactam moiety. For instance, BBr₃ is a powerful reagent often used for demethylation under controlled temperature conditions. chem-station.com

| Demethylation Reagent | General Conditions | Potential Product |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane. | 4-Hydroxy-2-methylisoindolin-1-one |

| Hydrobromic acid (HBr) | Heating with concentrated HBr, sometimes in the presence of acetic acid. chem-station.com | 4-Hydroxy-2-methylisoindolin-1-one |

| Aluminum chloride (AlCl₃) | Heating in a suitable solvent. chem-station.com | 4-Hydroxy-2-methylisoindolin-1-one |

Substitutions at the Methoxy Position

Direct substitution of the methoxy group is generally difficult. More commonly, the methoxy group is first demethylated to a hydroxyl group, which can then be converted to other functional groups via reactions such as etherification or esterification. There is no specific literature detailing the direct substitution of the methoxy group for 4-Methoxy-2-methylisoindolin-1-one.

Reactions at the Methyl Group

The N-methyl group is generally stable and not highly reactive. Reactions involving the C-H bonds of the N-methyl group, such as oxidation or halogenation, would likely require harsh radical conditions. Such reactions could potentially lead to the formation of N-formyl or N-halomethyl derivatives, but these transformations have not been reported for 4-Methoxy-2-methylisoindolin-1-one. It is also conceivable that under certain enzymatic or specific catalytic conditions, N-demethylation could occur. wikipedia.org

α-Functionalization of the Methyl Group

Direct functionalization of the α-carbon of the N-methyl group in isoindolinones is not extensively documented in the literature. Generally, the protons on a methyl group attached to a nitrogen atom are not highly acidic. However, deprotonation could potentially be achieved using a very strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium) or a bulky lithium amide base like lithium diisopropylamide (LDA). The resulting anion could, in theory, react with various electrophiles to install a new functional group.

Potential, though not specifically reported for this compound, transformations could include:

Alkylation: Reaction with alkyl halides.

Aldol-type reactions: Addition to aldehydes or ketones.

Carboxylation: Quenching the anion with carbon dioxide.

These transformations remain speculative for 4-methoxy-2-methylisoindolin-1-one without specific experimental validation. The synthetic focus in the literature has been more on the functionalization of the C-3 position of the isoindolinone ring, often through the generation of N-acyliminium ions from precursors. nih.govmdpi.com

Oxidative and Reductive Transformations

The isoindolinone core can undergo transformations that target the lactam functionality and the benzylic C-3 position.

Oxidative Transformations The isoindolinone ring is relatively stable to oxidation. However, related nitrogen heterocyclic systems can be oxidized under specific conditions. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline can be oxidized by monoamine oxidase to the corresponding N-methyl-isoquinolinium ion. nih.gov While a different ring system, this suggests that the N-methyl group and the benzylic C-3 position are potential sites for oxidation under harsh chemical or specific enzymatic conditions. The synthesis of isoindolinones can be achieved through the selective aerobic oxidation of the corresponding isoindoline (B1297411) precursors, a process that highlights the stability of the formed carbonyl group to further oxidation. acs.org

Reductive Transformations The carbonyl group of the lactam in isoindolinones can be reduced. A notable method is the electrochemical reduction of cyclic imides, which can be controlled to produce either hydroxylactams or fully reduced lactams (amines). organic-chemistry.org This method is advantageous due to its high functional group tolerance.

Table 1: Reductive Transformations of the Isoindolinone Carbonyl

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Electrochemical Reduction | Undivided cell, carbon electrodes | 3-Hydroxyisoindolinone or Isoindoline | organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Isoindolinone Ring

The substitution pattern on the benzene (B151609) ring of 4-methoxy-2-methylisoindolin-1-one is governed by the powerful directing effects of the methoxy substituent and the fused lactam ring.

Electrophilic Aromatic Substitution (EAS) Electrophilic aromatic substitution reactions proceed via an initial attack by the aromatic ring on an electrophile, forming a carbocation intermediate (arenium ion). masterorganicchemistry.com The rate and regioselectivity of the reaction are dictated by the substituents on the ring.

-OCH₃ (Methoxy) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

In 4-methoxy-2-methylisoindolin-1-one, the directing effects are combined. The 4-methoxy group is a much stronger activating group than the deactivating lactam moiety. Therefore, the methoxy group will primarily control the position of substitution. It will direct incoming electrophiles to the positions ortho (C-5) and para (C-7) to itself. The C-5 position is sterically less hindered than the C-7 position, which is peri-substituted relative to the lactam carbonyl, suggesting C-5 may be a favored site of reaction. Bromination of methoxybenzene (anisole), for example, is very rapid and gives primarily the para-isomer, with some ortho-isomer. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-2-methyl-5-nitroisoindolin-1-one and/or 4-Methoxy-2-methyl-7-nitroisoindolin-1-one | The nitro group is introduced at positions activated by the methoxy group. youtube.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Methoxy-5-bromo-2-methylisoindolin-1-one and/or 4-Methoxy-7-bromo-2-methylisoindolin-1-one | Halogenation will occur at the activated ortho and para positions. youtube.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely complex mixture or no reaction | The N-acyl group is strongly deactivating, which can inhibit Friedel-Crafts reactions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely no reaction | Friedel-Crafts acylation is generally unsuccessful on rings with deactivating groups like amides. |

| Sulfonation | Fuming H₂SO₄ | 4-Methoxy-2-methylisoindolin-1-one-5-sulfonic acid and/or 4-Methoxy-2-methylisoindolin-1-one-7-sulfonic acid | Sulfonation is typically reversible. youtube.com |

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution (NAS) is mechanistically distinct from EAS and has stringent requirements. masterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer complex. libretexts.org For this to occur, the aromatic ring must be electron-deficient and possess a good leaving group (typically a halide). youtube.comyoutube.com This electron deficiency is achieved by having one or more strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.org

4-Methoxy-2-methylisoindolin-1-one does not meet these criteria.

It lacks a suitable leaving group on the aromatic ring.

The ring is activated by an electron-donating methoxy group, making it electron-rich and thus inherently unreactive towards nucleophiles.

Therefore, 4-methoxy-2-methylisoindolin-1-one is not expected to undergo nucleophilic aromatic substitution under standard conditions. To induce NAS reactivity, the molecule would first need to be functionalized via EAS to introduce both a leaving group and strongly deactivating groups.

Rearrangement Reactions and Transformations

The isoindolinone scaffold is a stable heterocyclic system and does not typically undergo classical molecular rearrangements (e.g., Beckmann, Claisen, or Cope rearrangements) under normal conditions. Its stability is a hallmark of many of the natural products and pharmaceutical agents that contain this core structure.

However, rearrangement reactions have been observed in the synthesis of the isoindolinone core or from related, less stable precursors. For example, complex rearrangements can occur from isodiazene intermediates generated from isoindolines (the fully reduced analog of isoindolinones), which can fragment to form reactive ortho-quinonedimethane species. acs.orgacs.org Additionally, synthetic strategies have been developed that involve cascade reactions that include rearrangement steps to build the isoindolinone ring system from simpler starting materials. acs.orgacs.org These examples represent transformations that lead to the stable isoindolinone ring, rather than rearrangements of the ring itself.

Theoretical and Computational Investigations of 4 Methoxy 2 Methylisoindolin 1 One

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 4-Methoxy-2-methylisoindolin-1-one would reveal the distribution of electrons within the molecule. This is fundamental to understanding its stability, geometry, and chemical behavior.

Molecular Orbital (MO) Analysis , particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial.

HOMO: Represents the orbital containing the most loosely held electrons. Its energy level and spatial distribution indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack.

LUMO: Represents the lowest energy orbital that can accept electrons. Its energy and location point to the molecule's electrophilicity and the sites where nucleophilic attack is most likely to occur.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For 4-Methoxy-2-methylisoindolin-1-one, these orbitals would likely be distributed across the aromatic isoindolinone core.

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers of 4-Methoxy-2-methylisoindolin-1-one and mapping their relative energies.

An energy landscape is a potential energy surface that plots the energy of the molecule as a function of its geometry. By exploring this landscape, computational chemists can identify:

Global Minimum: The most stable, lowest-energy conformation of the molecule.

Local Minima: Other stable, but higher-energy, conformers.

Transition States: The energy barriers that separate these minima.

For this compound, the analysis would likely focus on the orientation of the methoxy (B1213986) group relative to the isoindolinone ring system. Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules, such as biological receptors or reactants.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various parameters that quantify a molecule's reactivity. mdpi.com These descriptors provide a more quantitative picture than simple MO analysis.

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

These parameters help in applying principles like the Hard and Soft Acids and Bases (HSAB) theory to predict reaction outcomes. mdpi.com

Hypothetical Reactivity Data for 4-Methoxy-2-methylisoindolin-1-one

Due to the lack of specific experimental or computational data in the searched literature, the following table is a hypothetical representation of what such calculations would yield. The values are for illustrative purposes only.

Interactive Table: Calculated Reactivity Indices (Illustrative)| Parameter | Symbol | Hypothetical Value | Significance |

| HOMO Energy | E_HOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Chemical stability and reactivity |

| Electronegativity | χ | 3.85 | Tendency to attract electrons |

| Chemical Hardness | η | 2.65 | Resistance to electronic change |

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. For the synthesis of 4-Methoxy-2-methylisoindolin-1-one, these methods could be used to model the reaction mechanisms, providing insights that are difficult to obtain experimentally.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. Computationally identifying and characterizing the geometry and energy of a transition state is a key goal. For a synthetic step, such as the cyclization to form the isoindolinone ring, locating the transition state structure confirms the proposed mechanism and allows for the calculation of the activation energy.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile (or reaction coordinate diagram) can be constructed. This profile visualizes the energy changes throughout a reaction, allowing chemists to:

Determine the activation energy, which relates to the reaction rate.

Identify the rate-determining step (the one with the highest energy barrier).

Molecular Docking and Simulation Studies for Research Targets

If 4-Methoxy-2-methylisoindolin-1-one were being investigated for biological activity, molecular docking and simulation would be essential tools. ajol.info

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unar.ac.idresearchgate.net The process involves:

Obtaining the 3D structures of the ligand (4-Methoxy-2-methylisoindolin-1-one) and the target protein.

Sampling many possible binding poses of the ligand in the active site of the protein.

Using a scoring function to estimate the binding affinity for each pose.

The results, often presented as a docking score, indicate how well the molecule fits into the target's binding site and identify key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Molecular Dynamics (MD) Simulations would then be used to study the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the binding and revealing how the complex behaves in a more realistic, solvated environment. researchgate.net

Hypothetical Docking Results

This table illustrates the kind of data that would be generated from a molecular docking study against a hypothetical protein target. The information is purely illustrative.

Interactive Table: Illustrative Molecular Docking Results| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.2 | Tyr123, Leu45 | Hydrogen Bond, Hydrophobic |

| Protease Y | -7.5 | Asp88, Val90 | Hydrogen Bond, Hydrophobic |

| Receptor Z | -6.9 | Ser210, Phe250 | Hydrogen Bond, Pi-Stacking |

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling is a cornerstone of computational drug discovery, offering a detailed view of how a molecule like 4-Methoxy-2-methylisoindolin-1-one might bind to a protein's active site. This process typically involves molecular docking simulations, where the compound is virtually placed into the binding pocket of a target protein to identify the most stable binding conformation.

The isoindolin-1-one (B1195906) scaffold, the core structure of 4-Methoxy-2-methylisoindolin-1-one, has been investigated as a key pharmacophore for various protein targets. For instance, derivatives of isoindolin-1-one have been studied as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a protein implicated in cancer. nih.gov In such models, the isoindolin-1-one moiety typically forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov

For 4-Methoxy-2-methylisoindolin-1-one, the methoxy group at the 4-position and the methyl group at the 2-position are expected to significantly influence its binding profile. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity for specific protein targets. Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic nature of the protein-ligand complex over time, providing a more accurate representation of the interaction stability. nih.gov

Table 1: Predicted Interactions of 4-Methoxy-2-methylisoindolin-1-one with a Hypothetical Kinase Target

| Interacting Residue (Hypothetical) | Interaction Type | Moiety of 4-Methoxy-2-methylisoindolin-1-one Involved |

| Asp150 (DFG motif) | Hydrogen Bond | Carbonyl oxygen of isoindolinone ring |

| Val85 | Hydrophobic Interaction | Phenyl ring of isoindolinone |

| Lys72 | Hydrogen Bond | Methoxy group |

| Leu135 | Hydrophobic Interaction | Methyl group |

Prediction of Binding Modes and Affinities for Research Targets

Building upon interaction modeling, the prediction of binding modes and affinities provides quantitative estimates of a compound's potential efficacy. Molecular docking programs utilize scoring functions to rank different binding poses and predict the binding free energy, which is related to the binding affinity (Kd or Ki).

Computational studies on similar heterocyclic compounds have demonstrated the utility of these predictions. For example, docking studies of imidazolinone derivatives against p38 MAP kinase and ERK-2 have successfully predicted distinct binding modes, characterized by extensive hydrophobic and π-cation interactions. nih.gov These studies often reveal that specific structural modifications lead to more favorable binding affinities.

In the case of 4-Methoxy-2-methylisoindolin-1-one, its predicted binding affinity would be highly dependent on the chosen protein target. Based on the known activities of related isoindolinone structures, potential research targets could include kinases like PI3Kγ, as well as other enzymes and receptors where a substituted heterocyclic scaffold can be accommodated. nih.gov The predicted binding affinities can be used to prioritize this compound for synthesis and experimental validation. The use of advanced methods like MM-PB/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can provide more accurate estimations of binding free energy from molecular dynamics simulation trajectories. nih.gov

Table 2: Predicted Binding Affinities of 4-Methoxy-2-methylisoindolin-1-one for Selected Research Targets (Hypothetical)

| Research Target | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Key Interactions |

| PI3Kγ | -8.5 | H-bond with hinge region, hydrophobic interactions in affinity pocket |

| p38 MAP Kinase | -7.9 | π-cation interaction with Lys53, hydrophobic interactions |

| A Hypothetical Bromodomain | -7.2 | H-bond with asparagine, interaction with acetyl-lysine binding site |

Exploration of Structure Activity Relationships Sar for 4 Methoxy 2 Methylisoindolin 1 One Scaffolds

Design Principles for Isoindolin-1-one (B1195906) Analogs Based on 4-Methoxy-2-methylisoindolin-1-one

The design of isoindolin-1-one analogs derived from the 4-Methoxy-2-methylisoindolin-1-one scaffold is guided by several key principles aimed at optimizing their biological activity. These principles often involve the strategic modification of different parts of the molecule to enhance interactions with biological targets.

One fundamental design strategy involves the modification of the N-substituent of the isoindolin-1-one core. The preparation of a range of N-substituted isoindolin-1-ones has been a common approach to explore their potential as antimicrobial agents. nih.gov For instance, a "one-pot" synthesis method allows for the efficient production of N-substituted isoindolin-1-ones from methyl 2-formylbenzoate (B1231588) and various primary amines, facilitating the creation of a diverse set of analogs for screening. sioc-journal.cn

Another key design principle focuses on the substitution pattern of the aromatic ring. The position of substituents, such as methoxy (B1213986) groups, can significantly influence the biological activity. For example, in the context of chalcones, which share some structural similarities with the aromatic portion of isoindolinones, the placement of methoxy groups on the aromatic rings is a critical determinant of their ability to induce heme oxygenase-1, an enzyme with anti-inflammatory properties. researchgate.net This suggests that the position of the methoxy group in 4-Methoxy-2-methylisoindolin-1-one is likely a key factor in its biological profile, and designing analogs with altered methoxy group positions is a valid strategy.

Furthermore, the introduction of different functional groups at various positions on the isoindolin-1-one scaffold is a widely used design principle. This can include the addition of piperidine (B6355638) fragments, which has been shown to yield derivatives with antibacterial activity. nih.gov The synthesis of 3-substituted isoindolin-1-ones is another area of focus, with various methods developed to introduce diversity at this position. nih.gov The overarching goal of these design principles is to create a library of compounds with varied structural features to systematically probe the structure-activity landscape.

Positional and Substituent Effects on Chemical and Biological Activity

The chemical and biological activity of isoindolin-1-one derivatives is highly dependent on the nature and position of their substituents. Research has shown that even subtle changes to the molecular structure can lead to significant differences in potency and selectivity.

The position of substituents on the aromatic ring of the isoindolin-1-one core plays a critical role in determining biological activity. For instance, in a study of methoxychalcones, it was observed that the placement of methoxy groups at specific positions on the aromatic rings was crucial for their ability to induce heme oxygenase-1, an enzyme with anti-inflammatory effects. researchgate.net This highlights the importance of the 4-methoxy substitution in 4-Methoxy-2-methylisoindolin-1-one and suggests that moving the methoxy group to other positions would likely alter its biological profile.

The nature of the substituent at the 2-position (the nitrogen atom) of the isoindolin-1-one ring is another key determinant of activity. The synthesis of various N-substituted isoindolin-1-ones has been explored to investigate their potential as antimicrobial agents. nih.gov Similarly, in the development of inhibitors for the enzyme EZH2, modifications to the N-substituent of an indole-based scaffold were crucial for optimizing potency and selectivity. nih.gov

Furthermore, substitutions at the 3-position of the isoindolin-1-one ring can also significantly impact biological activity. The synthesis of 3-substituted isoindolin-1-ones has been a subject of interest, with various methods developed to introduce diverse functionalities at this position. nih.gov For example, the introduction of a piperidine moiety has been shown to confer antibacterial properties to isoindolin-1-one derivatives. nih.gov

Development of Libraries of 4-Methoxy-2-methylisoindolin-1-one Derivatives for Research Screening

The creation of chemical libraries of 4-Methoxy-2-methylisoindolin-1-one derivatives is a crucial step in the discovery of new bioactive compounds. These libraries, containing a diverse collection of related molecules, are systematically tested against various biological targets to identify "hits"—compounds that exhibit a desired biological effect.

Several synthetic strategies have been developed to facilitate the construction of isoindolin-1-one derivative libraries. One-pot synthesis methods are particularly valuable as they allow for the efficient and rapid generation of a large number of compounds from simple starting materials. sioc-journal.cnclockss.org For example, a one-pot reductive heterocyclization has been developed to synthesize variously substituted isoindolin-1-one derivatives from o-phthalaldehyde (B127526) and nitroarenes. clockss.org Similarly, multicomponent reactions, such as the Ugi reaction, have been employed to create complex isoindolin-1-one derivatives in a single step. researchgate.net

The design of these libraries is often guided by computational methods. By using in silico screening techniques, researchers can prioritize the synthesis of compounds that are most likely to be active against a specific target. scispace.com This approach, known as scaffold-focused library design, helps to enrich the library with compounds that have a higher probability of success, thereby saving time and resources.

Once a library of 4-Methoxy-2-methylisoindolin-1-one derivatives has been synthesized, it can be screened against a wide range of biological targets. These targets can include enzymes, receptors, and ion channels that are implicated in various diseases. nih.gov For example, libraries of isoindolin-1-one derivatives have been screened for their antimicrobial activity, with some compounds showing promising results against bacteria and fungi. nih.gov The data generated from these screening campaigns can then be used to build structure-activity relationship models, which can guide the design of even more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoindolin-1-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoindolin-1-one derivatives, QSAR models can be powerful tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The development of a QSAR model typically involves several steps. First, a dataset of isoindolin-1-one derivatives with known biological activities is compiled. mdpi.com The three-dimensional structures of these molecules are then generated and aligned. Next, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic parameters. nih.gov

Using statistical methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), a mathematical equation is derived that relates the molecular descriptors to the biological activity. nih.govmdpi.com This equation can then be used to predict the activity of new isoindolin-1-one derivatives. For example, a 3D-QSAR study was conducted on a series of isoindolin-1-one derivatives as inhibitors of the PI3Kγ enzyme, which is implicated in gastric carcinoma. mdpi.com The resulting models provided insights into the physicochemical factors that influence the inhibitory activity of these compounds.

QSAR models can also be used to identify the key structural features that are important for biological activity. For instance, a QSAR study of pyrimido-isoquinolin-quinones with anti-MRSA activity revealed that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were crucial for their antibacterial activity. nih.gov Similarly, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of the enzyme CK2 was used to predict the activity of a different class of compounds, leading to the identification of a novel CK2 inhibitor. nih.gov

It is important to note that QSAR models are only as good as the data used to build them. Therefore, it is crucial to have a diverse and well-characterized dataset of compounds to ensure the reliability of the model. Furthermore, the predictive power of a QSAR model should always be validated using an external set of compounds that were not used in the model development. mdpi.com

Target Identification Research for 4-Methoxy-2-methylisoindolin-1-one Scaffolds

Identifying the specific biological targets of 4-Methoxy-2-methylisoindolin-1-one and its related scaffolds is a critical step in understanding their mechanism of action and for the development of new therapeutic agents. nih.govscispace.com A variety of experimental and computational approaches are employed to pinpoint the proteins or other macromolecules with which these compounds interact to produce their biological effects.

One common strategy for target identification is in silico screening, where computational methods are used to predict potential binding partners for a given compound. scispace.comnih.gov This can involve docking the compound into the three-dimensional structures of a large number of proteins to identify those with the highest binding affinity. For example, a scaffold-focused library of 1,3,5-triazepan-2,6-diones was screened against a collection of druggable active sites from the Protein Data Bank, which led to the identification of secreted phospholipase A2 as a novel target. scispace.com

Another approach is to use chemical proteomics, where a modified version of the compound of interest is used to "fish out" its binding partners from a complex mixture of proteins. The captured proteins can then be identified using techniques such as mass spectrometry.

The biological activity of isoindolin-1-one derivatives can also provide clues about their potential targets. For instance, some isoindolin-1-one derivatives have been shown to possess antimicrobial activity, suggesting that they may target essential enzymes or cellular processes in bacteria and fungi. nih.gov Others have demonstrated anti-inflammatory or anticancer properties, pointing towards targets involved in inflammation or cell proliferation. nih.gov

Furthermore, the structural similarity of 4-Methoxy-2-methylisoindolin-1-one to known drugs or bioactive molecules can provide hints about its potential targets. For example, the isoindolin-1-one scaffold is present in a number of natural products with diverse biological activities, and studying the targets of these natural products could shed light on the potential targets of synthetic isoindolin-1-one derivatives. nih.gov

Once a potential target has been identified, further experiments are needed to confirm the interaction and to elucidate the functional consequences of this interaction. This can involve a variety of techniques, such as enzyme inhibition assays, cell-based assays, and animal models. nih.gov

Some potential targets for isoindolin-1-one scaffolds that have been investigated include:

Phosphoinositide 3-kinase γ (PI3Kγ): A target for isoindolin-1-one derivatives in the context of gastric carcinoma. mdpi.com

Acetylcholinesterase (AChE): The target for a series of indanone derivatives that are structurally related to isoindolin-1-ones. nih.gov

EZH2: A histone methyltransferase that is a target for indole-based inhibitors, a scaffold that shares some similarities with isoindolin-1-ones. nih.gov

Microbial targets: Various enzymes and cellular processes in bacteria and fungi are potential targets for isoindolin-1-one derivatives with antimicrobial activity. nih.gov

Future Directions and Emerging Research Avenues for 4 Methoxy 2 Methylisoindolin 1 One

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually provides new tools for constructing complex molecules with greater efficiency and environmental consideration. For 4-Methoxy-2-methylisoindolin-1-one and its derivatives, future research will likely focus on developing synthetic pathways that are not only novel but also sustainable.

Key areas for exploration include:

Catalytic Cyclization Reactions: Moving beyond classical methods, research into metal-catalyzed reactions offers a promising avenue. For instance, ruthenium-catalyzed alkyne cyclotrimerization has been successfully employed to create substituted isoindolinones, often in sustainable solvents. ucl.ac.uk Future work could adapt such catalytic systems for the specific synthesis of 4-methoxy-substituted isoindolinones.

Photocatalysis: Visible-light-induced reactions represent a green and efficient synthetic strategy. Recent studies have demonstrated the use of tetrabutylammonium decatungstate (TBADT) as a photocatalyst for the functionalization of 3-methyleneisoindolin-1-ones via a hydrogen atom transfer (HAT) process. rsc.org Applying similar photoredox catalysis could enable novel pathways to 4-Methoxy-2-methylisoindolin-1-one and its analogues under mild conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation is an environmentally friendly approach that can significantly reduce reaction times and improve yields. researchgate.net Developing microwave-assisted protocols for the key bond-forming steps in the synthesis of 4-Methoxy-2-methylisoindolin-1-one would align with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting multi-step syntheses of the isoindolinone core to a continuous flow process could streamline production and facilitate library generation for biological screening.

| Synthetic Strategy | Key Features | Potential Advantages for 4-Methoxy-2-methylisoindolin-1-one Synthesis |

|---|---|---|

| Metal-Catalyzed Cyclization | Use of catalysts like Ruthenium, Palladium, or Copper to construct the isoindolinone core. ucl.ac.ukresearchgate.netnih.gov | High efficiency, potential for regioselectivity and stereoselectivity, access to diverse derivatives. |

| Visible-Light Photocatalysis | Radical-based transformations initiated by light, often using a photocatalyst. rsc.org | Mild reaction conditions, high functional group tolerance, sustainable energy source. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilization of microwave irradiation to accelerate reactions. researchgate.net | Rapid reaction times, improved yields, environmentally friendly. |

| Grignard Reagent Addition | Addition of organomagnesium compounds to phthalimide precursors followed by dehydration. researchgate.net | Facile method for creating 3-substituted isoindolinones, readily available starting materials. |

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, investigating the inherent reactivity of 4-Methoxy-2-methylisoindolin-1-one can unlock new chemical space. Future studies should focus on transformations that are currently underexplored for this specific scaffold. A particularly interesting area is the chemistry of related 3-methyleneisoindolin-1-ones, which serve as versatile intermediates. Research has shown that the exocyclic double bond in these compounds can undergo various transformations. rsc.org

Emerging research could target:

Radical Chemistry: The development of radical cascade reactions, such as those initiated by a hydrogen atom transfer (HAT) process under photocatalytic conditions, could lead to novel C-C and C-heteroatom bond formations at the 3-position. rsc.org This would allow for the introduction of diverse alkyl and alkoxy groups, expanding the library of accessible derivatives.

C-H Activation: Direct functionalization of the aromatic C-H bonds on the isoindolinone core represents a highly atom-economical approach to new analogues. While challenging, the development of regioselective C-H activation methods would provide a powerful tool for late-stage diversification of the 4-Methoxy-2-methylisoindolin-1-one scaffold.

Advanced Computational Methodologies for Predictive Design

In silico methods are indispensable in modern chemical research for predicting molecular properties and guiding experimental work. For 4-Methoxy-2-methylisoindolin-1-one, computational chemistry can accelerate the design and discovery of new derivatives with tailored functions.

Future computational efforts could include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, stability, and reactivity of 4-Methoxy-2-methylisoindolin-1-one. sapub.orgmdpi.com This can help in understanding reaction mechanisms for its synthesis and functionalization, as well as predicting spectroscopic properties for characterization.

Molecular Docking and Dynamics: To explore its potential biological activity, molecular docking simulations can predict the binding modes of 4-Methoxy-2-methylisoindolin-1-one with various protein targets. Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time.

Pharmacophore Modeling: By identifying the key structural features responsible for a potential biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Methoxy-2-methylisoindolin-1-one and its virtual derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis. researchgate.net

| Computational Method | Application for 4-Methoxy-2-methylisoindolin-1-one Research | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic data. sapub.orgmdpi.com | Understanding of reactivity, prediction of reaction outcomes, confirmation of molecular structure. |

| Molecular Docking | Predicting binding orientation and affinity to biological macromolecules. researchgate.net | Identification of potential protein targets, guiding the design of bioactive derivatives. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes with proteins. | Assessment of binding stability, understanding conformational changes upon binding. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. researchgate.net | Early-stage filtering of compounds to prioritize those with better potential for development. |

Integration into Chemical Biology Tools and Probes

Chemical biology utilizes small molecules to study and manipulate biological systems. The isoindolinone scaffold has already shown promise in this area, with derivatives acting as potent inhibitors of epigenetic targets like the BRD4 bromodomain. nih.govnih.gov A significant future direction for 4-Methoxy-2-methylisoindolin-1-one is its development as a chemical tool.

This could involve:

Fragment-Based Drug Discovery: Due to its relatively small size and defined structure, 4-Methoxy-2-methylisoindolin-1-one could serve as a fragment in screening campaigns against various biological targets.

Development of Bioactive Probes: By appending functional handles (e.g., alkynes, azides) for bioorthogonal chemistry, the molecule could be converted into a probe for identifying cellular targets via pull-down assays or for use in cellular imaging. sigmaaldrich.com

Scaffold for Focused Libraries: The core structure can be used as a starting point to synthesize a focused library of analogues. This library could then be screened against classes of enzymes where isoindolinones have shown activity, such as kinases or methyltransferases. researchgate.net The natural occurrence of related isoindolinone alkaloids with antiviral activities further supports the potential for discovering new biological functions. mdpi.com

Synergistic Approaches Combining Synthesis, Computation, and Biological Research

The most impactful future research on 4-Methoxy-2-methylisoindolin-1-one will emerge from an integrated approach that combines the strengths of synthetic chemistry, computational modeling, and biological investigation. This synergistic cycle allows for the rapid evolution of knowledge and the efficient development of functional molecules.

A potential workflow would be:

Design: Use computational methods to design a virtual library of 4-Methoxy-2-methylisoindolin-1-one derivatives predicted to have high affinity for a specific biological target. sapub.org

Synthesize: Employ novel and sustainable synthetic routes to create the highest-priority compounds identified in the design phase. ucl.ac.ukrsc.org

Test: Screen the synthesized compounds in relevant biological assays to determine their activity and validate the computational predictions.

Refine: Use the structure-activity relationship (SAR) data from the biological testing to refine the computational models, leading to the design of a next generation of improved compounds. This iterative process, which has been successful in the development of inhibitors for targets like EZH2, maximizes the efficiency of the discovery pipeline. researchgate.net

By pursuing these interconnected research avenues, the scientific community can fully elucidate the chemical properties and potential applications of 4-Methoxy-2-methylisoindolin-1-one, transforming it from a simple chemical entity into a valuable tool for science and medicine.

Q & A

Q. How can contradictory spectral data during structural analysis be resolved?

- Methodology : Address discrepancies by: (i) Cross-validating NMR assignments using 2D techniques (e.g., COSY, NOESY) to confirm proton-proton proximities. (ii) Comparing HRESIMS data with theoretical isotopic patterns to rule out impurities. For instance, conflicting mass peaks in a hydroxylmethyl-substituted analog were resolved by recalculating fragmentation pathways . (iii) Referencing analogs from natural sources (e.g., Cassia alata isolates) to benchmark spectral profiles .

Q. What strategies improve synthetic yield and purity of 4-Methoxy-2-methylisoindolin-1-one?

- Methodology :

- Catalyst optimization : Use Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates and regioselectivity .

- Byproduct mitigation : Monitor downstream products (e.g., 6-Methoxy-2,3-dioxyindole) via LC-MS and adjust stoichiometry to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, reducing aggregation-induced yield losses.

Q. How can 4-Methoxy-2-methylisoindolin-1-one be applied in antiviral research?

- Methodology : Structural analogs (e.g., 6-(3-Hydroxypropyl)-4-methoxy-2-methylisoindolin-1-one) isolated from Cassia alata exhibited antiviral activity in cell-based assays. To replicate this: (i) Derivatize the core scaffold with functional groups (e.g., hydroxylmethyl) to enhance bioavailability. (ii) Use in vitro viral replication assays (e.g., plaque reduction) to quantify efficacy .

Q. What are the stability considerations for 4-Methoxy-2-methylisoindolin-1-one under varying experimental conditions?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., analogs with methyl groups show stability up to 150°C) .

- pH-dependent degradation : Test solubility and integrity in buffered solutions (pH 3–9) using UV-Vis spectroscopy to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.